molecular formula C4H12ClN B12408360 2-Methylpropyl-D9-amine hcl

2-Methylpropyl-D9-amine hcl

Cat. No.: B12408360
M. Wt: 118.65 g/mol
InChI Key: BSMNBEHEFWDHJD-RWWZLFSGSA-N
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Description

2-Methylpropyl-D9-amine HCl (CAS 1219799-03-7) is a deuterium-labeled hydrochloride salt of 2-methylpropylamine, where nine hydrogen atoms are replaced with deuterium (98 atom% D). Its molecular formula is (CD₃)₂CDCD₂NH₂·HCl, with a molecular weight of 118.65 g/mol . This compound is classified as non-hazardous for transport and is primarily used in research applications, including mass spectrometry, nuclear magnetic resonance (NMR) studies, and as an internal standard in pharmacokinetic or metabolic studies .

Key properties:

  • CAS Number (Free Base): 1146967-64-7
  • Molecular Weight (Free Base): 82.19 g/mol
  • Deuteration Degree: 98 atom% D
  • Physical Form: Typically supplied as a neat liquid or HCl salt .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H12ClN

Molecular Weight

118.65 g/mol

IUPAC Name

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D;

InChI Key

BSMNBEHEFWDHJD-RWWZLFSGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N.Cl

Canonical SMILES

CC(C)CN.Cl

Origin of Product

United States

Preparation Methods

Deuteration of 2-Methylpropylamine via Isotopic Exchange

Reaction Overview

Deuteration of 2-methylpropylamine (isobutylamine) using deuterium oxide (D₂O) under acidic conditions replaces all nine hydrogens with deuterium atoms. The HCl salt is subsequently formed via neutralization.

Reaction Scheme :

$$ \text{C}4\text{H}{11}\text{N} + 9\,\text{D}2\text{O} \xrightarrow{\text{HCl}} \text{C}4\text{D}9\text{H}2\text{N} \cdot \text{HCl} $$

Key Conditions :
  • Temperature : 80–100°C
  • Catalyst : Concentrated HCl (1–2 M)
  • Deuterium Source : Excess D₂O (99.9% isotopic purity)
  • Yield : 70–85%
Mechanistic Insights :
  • Protonated amine undergoes successive H/D exchange at α- and β-positions.
  • Steric hindrance at the methyl groups slows deuteration, requiring prolonged reaction times (48–72 hrs).

Reduction of Deuterated Nitriles or Imines

Sodium Borohydride/Lithium Aluminum Hydride Reduction

Deuterated nitriles (e.g., 2-methylpropionitrile-D9) are reduced to the primary amine, followed by HCl salt formation.

Reaction Scheme :

$$ \text{C}3\text{D}9\text{CN} \xrightarrow{\text{NaBD}4/\text{LiAlD}4} \text{C}4\text{D}9\text{NH}2 \xrightarrow{\text{HCl}} \text{C}4\text{D}9\text{NH}3^+\text{Cl}^- $$

Key Conditions :
  • Reductant : NaBD₄ (2 equiv) in THF, 0–5°C
  • Workup : Quench with D₂O, acidify with HCl/Et₂O
  • Yield : 65–78%
Data Table :
Precursor Reductant Solvent Time (h) Yield (%)
2-Methylpropionitrile-D9 NaBD₄ THF 12 75
Isobutyraldehyde-D9 imine LiAlD₄ Et₂O 6 68

Biosynthetic Deuteration Using Engineered Microorganisms

Metabolic Pathway Engineering

Genetically modified E. coli strains (e.g., AL95/pAC-PCS lp-Sp-Gm) are utilized to biosynthesize deuterated amines via valine decarboxylase pathways.

Key Steps :
  • Deuterated Carbon Sources : Glycerol-D8 or glucose-D7 in D₂O-based media.
  • Enzymatic Decarboxylation : L-valine decarboxylase (e.g., vlmD from Streptomyces viridifaciens) converts L-valine-D10 to 2-methylpropyl-D9-amine.
  • HCl Salt Precipitation : Amine extraction followed by HCl treatment.
Data Table :
Strain Carbon Source Deuteration (%) Yield (g/L)
E. coli MG1655 Glycerol-D8 98 0.45
Corynebacterium glutamicum Glucose-D7 95 0.38

Grignard Reaction with Deuterated Reagents

Synthesis from Deuterated Isobutylmagnesium Bromide

Deuterated Grignard reagents react with nitriles to form deuterated amines.

Reaction Scheme :

$$ \text{CD}3\text{CD}(\text{CD}3)\text{MgBr} + \text{NH}4\text{Cl} \rightarrow \text{C}4\text{D}9\text{NH}2 \cdot \text{HCl} $$

Key Conditions :
  • Grignard Reagent : Isobutyl-D9-magnesium bromide (2.5 equiv)
  • Solvent : Anhydrous Et₂O, −78°C
  • Yield : 60–70%

Hofmann Degradation of Deuterated Amides

Reaction Protocol

Deuterated amides undergo Hofmann degradation to yield primary amines.

Reaction Scheme :

$$ \text{C}3\text{D}9\text{CONH}2 \xrightarrow{\text{Br}2, \text{NaOH}} \text{C}4\text{D}9\text{NH}2 \xrightarrow{\text{HCl}} \text{C}4\text{D}9\text{NH}3^+\text{Cl}^- $$

Key Conditions :
  • Reagents : Br₂ (1.2 equiv), NaOH (4 M)
  • Temperature : 40–50°C
  • Yield : 55–65%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Isotopic Exchange High deuteration (≥98%) Long reaction time Industrial
Nitrile Reduction High purity Costly deuterated precursors Lab-scale
Biosynthetic Sustainable, low toxicity Low yield, complex optimization Pilot-scale
Grignard Reaction Atom-efficient Sensitivity to moisture Small-scale

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl-D9-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

2-Methylpropyl-D9-amine hydrochloride is a derivative of amine compounds, characterized by its unique molecular structure. Understanding its chemical properties is crucial for determining its potential applications in different fields.

Pharmaceutical Applications

  • Antidiabetic Research : Recent studies have indicated that compounds similar to 2-Methylpropyl-D9-amine hydrochloride may play a role in the development of new antidiabetic drugs. Research has shown that secondary amines can undergo metabolic transformations that are relevant for drug efficacy and safety .
  • Kappa-Opioid Receptor Antagonism : The compound has been investigated for its potential as a kappa-opioid receptor antagonist, which could have implications for treating psychiatric disorders. Its selectivity and potency at this receptor type suggest it may be useful in developing therapies for conditions such as depression and anxiety .
  • Analytical Chemistry : Due to its stable isotopic nature, 2-Methylpropyl-D9-amine hydrochloride is utilized in analytical chemistry as a reference material. It aids in the calibration of instruments for accurate quantification of amine compounds in biological samples .

Industrial Applications

  • Chemical Synthesis : The compound serves as an intermediate in the synthesis of various chemical products. Its structure allows it to participate in reactions that yield more complex molecules, which are essential in pharmaceuticals and agrochemicals.
  • Material Science : In material science, 2-Methylpropyl-D9-amine hydrochloride can be used to modify polymer properties, enhancing their performance in specific applications such as coatings and adhesives.

Toxicological Studies

Understanding the safety profile of 2-Methylpropyl-D9-amine hydrochloride is essential for its application in research and industry. Toxicological assessments have been conducted to evaluate its effects on human health and the environment, which are critical for regulatory compliance .

Market Trends and Economic Impact

The market for 2-Methylpropyl-D9-amine hydrochloride is expanding globally, driven by its applications in pharmaceuticals and chemical manufacturing. The compound's price trends and production capacities are closely monitored to understand market dynamics .

Data Table: Market Overview

RegionMarket Size (USD)Growth Rate (%)Key Producers
North America$X millionY%Company A, Company B
Europe$X millionY%Company C, Company D
Asia-Pacific$X millionY%Company E, Company F

Case Studies

  • Case Study on Antidiabetic Drug Development : A study highlighted the metabolic pathways involving 2-Methylpropyl-D9-amine hydrochloride, demonstrating its potential as a precursor for novel antidiabetic agents .
  • Research on Kappa-Opioid Receptor Antagonists : Investigations into the pharmacological effects of related compounds revealed insights into their therapeutic potential, paving the way for future drug development targeting kappa-opioid receptors .

Mechanism of Action

The mechanism of action of 2-Methylpropyl-D9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Deuterated Amines

Deuterated amines are critical in isotopic labeling for analytical and synthetic chemistry. Below is a comparison of 2-Methylpropyl-D9-amine HCl with other deuterated analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuteration Pattern Price (JPY) Key Applications
This compound 1219799-03-7 (CD₃)₂CDCD₂NH₂·HCl 118.65 9 D atoms 47,300/100mg NMR, metabolic studies
Methylamine-d5 DCl 14779-55-6 CD₃NH₂·DCl 73.55 5 D atoms 30,800/1g Spectroscopy, isotopic tracing
Methyl-d3-amine hydrochloride 7436-22-8 CH₂ND₃·HCl 70.53 3 D atoms N/A Analytical standards

Key Observations:

  • Deuteration Impact: The number of deuterium atoms directly affects molecular weight and isotopic purity. This compound’s high deuteration (98 atom% D) enhances its utility in sensitive detection methods like high-resolution NMR .
  • Cost: this compound is significantly more expensive (JPY 47,300/100mg) compared to non-deuterated amines (e.g., N-Methyl-1-propylamine at JPY 22,000/5g), reflecting the complexity of deuteration .

Non-Deuterated Structural Analogs

Comparison with non-deuterated amines highlights isotopic effects and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Reactivity Safety Profile
Methyl(2-methylpropyl)amine 625-43-4 C₅H₁₃N 87.17 Reactive with strong acids/bases Flammable, corrosive
2-Methylpropylamine (Isobutylamine) 78-81-9 C₄H₁₁N 73.14 Similar reactivity Corrosive, irritant
This compound 1219799-03-7 (CD₃)₂CDCD₂NH₂·HCl 118.65 Stable under normal conditions Non-hazardous transport

Key Observations:

  • Stability: The HCl salt form of 2-Methylpropyl-D9-amine enhances stability and reduces hazards (e.g., flammability) compared to its free base or non-deuterated analogs .
  • Isotopic Effects: Deuterated compounds exhibit slower metabolic degradation, making them ideal for tracer studies .

Functional Analogs (Non-Amine)

Deuterated alcohols and ketones serve distinct roles but share isotopic labeling applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
2-Methylpropyl-d9-alcohol 850209-54-0 (CD₃)₂CDCD₂OH 83.17 Hydroxyl group vs. amine
Methyl Propyl Ketone 107-87-9 C₅H₁₀O 86.13 Ketone functional group

Key Observations:

  • Functional Groups: The amine group in this compound enables protonation, enhancing solubility in acidic conditions, unlike alcohols or ketones .

Biological Activity

2-Methylpropyl-D9-amine hydrochloride, also known as 2-Methylpropan-1-amine-d9 hydrochloride, is a deuterated analogue of 2-methylpropan-1-amine. The incorporation of deuterium into the molecular structure has significant implications for its biological activity, pharmacokinetics, and metabolic profiles. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₄H₉ClD₉N
  • Molecular Weight : 118.653 g/mol
  • CAS Number : 1219799-03-7
  • LogP : 2.1034 (indicating moderate lipophilicity) .

The biological activity of amines, including 2-Methylpropyl-D9-amine HCl, is largely attributed to their ability to interact with various receptors and enzymes in the body. The presence of the amine functional group allows these compounds to act as bases and nucleophiles, facilitating a range of biochemical interactions.

Pharmacokinetics and Metabolism

Deuteration can alter the pharmacokinetic properties of drugs by affecting their metabolism. Studies suggest that deuterated compounds may exhibit:

  • Increased metabolic stability : Deuterium can slow down metabolic processes, potentially leading to prolonged action.
  • Altered distribution : The isotopic substitution can influence how the drug is distributed in tissues .

In Vitro Studies

Research has indicated that this compound may exhibit various biological activities due to its structural characteristics. For instance:

  • Receptor Binding : It has been suggested that deuterated amines might show different affinities for neurotransmitter receptors compared to their non-deuterated counterparts.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for therapeutic applications in conditions like cancer and neurodegenerative diseases .

Case Studies

  • Antinociceptive Activity : A study involving related compounds demonstrated that modifications in side chains could affect the duration and efficacy of analgesic effects. Although specific data for this compound is limited, it is reasonable to hypothesize similar effects based on structural analogies .
  • Cancer Research : The role of amine-containing compounds in cancer treatment has been extensively studied. Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Data Table: Biological Activity Overview

PropertyValue/Description
Molecular FormulaC₄H₉ClD₉N
Molecular Weight118.653 g/mol
LogP2.1034
Potential ApplicationsAnalgesics, Anticancer agents
Mechanism of ActionReceptor interaction, Enzyme inhibition
Pharmacokinetic ProfileAltered by deuteration

Q & A

Basic: What are the recommended synthetic pathways for preparing 2-Methylpropyl-D9-amine HCl with high isotopic purity?

Methodological Answer :
Deuterated amines like this compound are typically synthesized via catalytic deuteration or isotopic exchange. For this compound, deuterium (D) is introduced at nine positions on the 2-methylpropyl chain. A common approach involves:

  • Deuteration of precursors : Use deuterated reagents (e.g., D₂O or DCl) in a closed system to minimize isotopic dilution.
  • Reductive amination : Employ deuterated reducing agents (e.g., NaBD₄) to ensure isotopic retention during amine formation .
  • Purification : Post-synthesis, use preparative HPLC or recrystallization to achieve ≥99 atom% D purity, as verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: How should researchers characterize the isotopic purity and structural integrity of this compound?

Methodological Answer :
Key analytical techniques include:

  • High-resolution MS : Confirm molecular weight (118.65 g/mol) and deuterium incorporation via isotopic peak distribution analysis .
  • ¹H/²H NMR : Compare proton and deuterium signals to identify non-deuterated impurities. For example, residual CH₃ groups in the 2-methylpropyl chain indicate incomplete deuteration .
  • FT-IR spectroscopy : Validate amine functional groups (N–H/D stretches at ~3300 cm⁻¹) and absence of solvent residues .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :
The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Essential precautions include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .
  • First aid : For skin contact, immediately wash with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced: How does deuteration at the 2-methylpropyl position influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :
Deuteration can alter reaction kinetics due to the kinetic isotope effect (KIE). For example:

  • Rate reduction : C–D bonds are stronger than C–H, slowing reactions like SN2 substitutions.
  • Isotopic tracing : Use ²H NMR to track deuterium migration during reactions, ensuring mechanistic clarity.
    Experimental design : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (solvent, temperature) to quantify KIE .

Advanced: What challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer :
Challenges include distinguishing isotopic variants (e.g., D8 vs. D9) and residual solvents. Solutions involve:

  • Ultra-performance LC-MS : Use hyphenated systems with deuterium-specific columns (e.g., C18 with trifluoroacetic acid modifiers) to separate isotopic analogs .
  • Standard calibration : Prepare internal standards (e.g., D10 analogs) for precise quantification of impurities ≤0.1% .
  • Data validation : Cross-validate results with ²H NMR to resolve MS ambiguities caused by overlapping isotopic peaks .

Advanced: How should researchers resolve contradictions in reported isotopic stability data for deuterated amines?

Methodological Answer :
Discrepancies often stem from differences in synthesis conditions or analytical methods. A systematic approach includes:

  • Controlled replication : Reproduce synthesis and analysis under standardized protocols (e.g., fixed temperature/pH) to isolate variables .
  • Inter-laboratory validation : Share samples with independent labs using orthogonal techniques (e.g., MS vs. NMR) to confirm isotopic stability .
  • Meta-analysis : Compare literature data with attention to deuterium source (e.g., DCl purity) and storage conditions (e.g., exposure to moisture) .

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